(4-(Isonicotinamidomethyl)phenyl)boronic acid
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Overview
Description
(4-(Isonicotinamidomethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isonicotinamidomethyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Isonicotinamidomethyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include the use of a palladium catalyst such as Pd(PPh3)4, a base like K2CO3, and a solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the use of more efficient catalysts and greener solvents can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Isonicotinamidomethyl)phenyl)boronic acid undergoes a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted boronic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-(Isonicotinamidomethyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-(Isonicotinamidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological molecules, such as enzymes and proteins, by forming stable boronate complexes . The molecular targets and pathways involved in its action include enzyme active sites and signaling pathways that are modulated by boron-containing compounds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the isonicotinamidomethyl group.
4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group instead of the isonicotinamidomethyl group.
3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
(4-(Isonicotinamidomethyl)phenyl)boronic acid is unique due to the presence of the isonicotinamidomethyl group, which imparts additional functionality and reactivity to the compound. This makes it particularly useful in applications where specific interactions with biological molecules are required, such as in the development of enzyme inhibitors and therapeutic agents.
Properties
CAS No. |
919347-61-8 |
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Molecular Formula |
C13H13BN2O3 |
Molecular Weight |
256.07 g/mol |
IUPAC Name |
[4-[(pyridine-4-carbonylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c17-13(11-5-7-15-8-6-11)16-9-10-1-3-12(4-2-10)14(18)19/h1-8,18-19H,9H2,(H,16,17) |
InChI Key |
CSAVQCJFWHRODU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)C2=CC=NC=C2)(O)O |
Origin of Product |
United States |
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